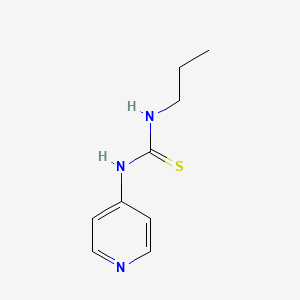
N-Propyl-N'-pyridin-4-ylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Urea,1-propyl-3-(4-pyridyl)-2-thio-(8ci)” is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a pyridyl group and a thioether linkage, suggests potential biological and chemical activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Urea,1-propyl-3-(4-pyridyl)-2-thio-(8ci)” typically involves the reaction of a pyridine derivative with a thiourea compound under controlled conditions. The reaction may proceed through nucleophilic substitution or addition mechanisms, depending on the specific reagents and conditions used. Common solvents for such reactions include ethanol, methanol, or dimethyl sulfoxide (DMSO), and the reactions are often carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize yield and purity. Catalysts such as acids or bases may be employed to accelerate the reaction, and purification steps like crystallization or chromatography are used to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
“Urea,1-propyl-3-(4-pyridyl)-2-thio-(8ci)” can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridyl group can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Hydrogen gas with palladium on carbon.
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridyl derivatives.
Substitution: Substituted urea derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug development, particularly in designing inhibitors or modulators of specific enzymes.
Industry: Use in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which “Urea,1-propyl-3-(4-pyridyl)-2-thio-(8ci)” exerts its effects depends on its interaction with molecular targets. The pyridyl group may interact with specific receptors or enzymes, while the thioether linkage could influence the compound’s binding affinity and specificity. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Urea derivatives: Compounds like N,N’-dimethylurea, which have similar structural features but different substituents.
Thioethers: Compounds like thioanisole, which share the thioether linkage but lack the urea moiety.
Pyridyl compounds: Compounds like 4-pyridylcarbinol, which contain the pyridyl group but differ in other structural aspects.
Uniqueness
“Urea,1-propyl-3-(4-pyridyl)-2-thio-(8ci)” is unique due to its combination of a urea moiety, a pyridyl group, and a thioether linkage. This unique structure may confer specific biological activities and chemical reactivity that are not observed in other similar compounds.
Propriétés
Numéro CAS |
32420-91-0 |
|---|---|
Formule moléculaire |
C9H13N3S |
Poids moléculaire |
195.29 g/mol |
Nom IUPAC |
1-propyl-3-pyridin-4-ylthiourea |
InChI |
InChI=1S/C9H13N3S/c1-2-5-11-9(13)12-8-3-6-10-7-4-8/h3-4,6-7H,2,5H2,1H3,(H2,10,11,12,13) |
Clé InChI |
MPJMIZAPJTXMLK-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=S)NC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetonitrile,[[(4-ethoxyphenyl)methylene]hydrazinyl]oxo-](/img/structure/B13827634.png)
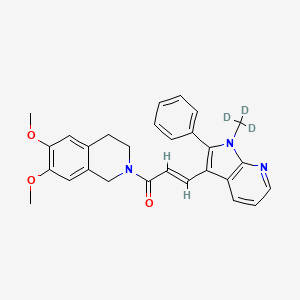
![4,4-difluoro-N-formyl-N-[(1S)-3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide](/img/structure/B13827643.png)

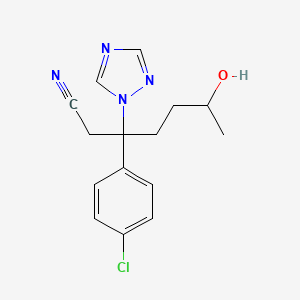
methanol](/img/structure/B13827656.png)
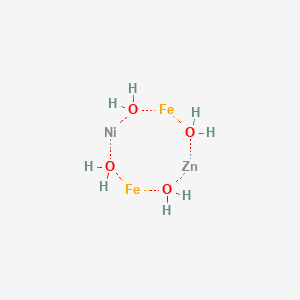
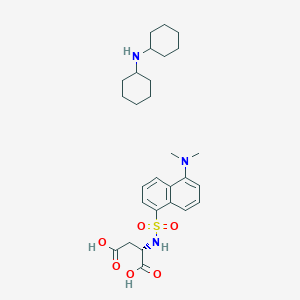

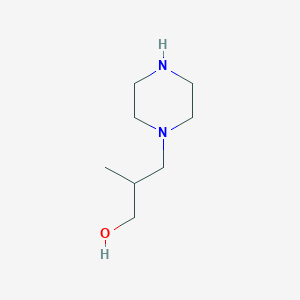
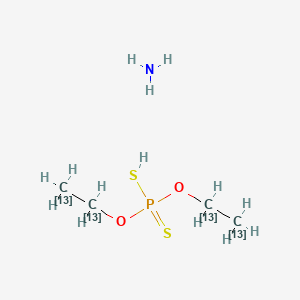
![[(2R)-2-[(4-methylphenyl)sulfonylamino]-3-phenylpropyl] 4-methylbenzenesulfonate](/img/structure/B13827690.png)
![Methyl 1-methyl-4-[(methylphenylhydrazono)methyl]pyridinium sulphate](/img/structure/B13827693.png)
![(4S,4aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13827695.png)
